4-Pyridylalanine Exhibits Superior SST2 Receptor Binding Affinity Compared to 2-Pal and 3-Pal Regioisomers
In a direct head-to-head comparison of Lu-177-labeled somatostatin antagonists, the 4-pyridylalanine (4Pal) substituted analog achieved the highest SST2 receptor binding affinity among the three pyridylalanine regioisomers. The KD for [177Lu]Lu-DOTA-[4Pal3]-LM3 was 0.11 ± 0.01 nM, compared to 0.15 ± 0.01 nM for the 3Pal analog and 0.18 ± 0.02 nM for the L-2Pal analog [1]. This represents a 39% improvement in affinity relative to the 2Pal isomer and a 27% improvement relative to the 3Pal isomer. The D-2Pal diastereomer showed no detectable receptor recognition, underscoring the combined requirement for correct regioisomer and stereoisomer selection [1].
| Evidence Dimension | SST2 receptor binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 0.11 ± 0.01 nM |
| Comparator Or Baseline | L-2Pal: KD = 0.18 ± 0.02 nM; 3Pal: KD = 0.15 ± 0.01 nM; D-2Pal: no detectable binding |
| Quantified Difference | 4Pal affinity improved by 39% vs L-2Pal and 27% vs 3Pal |
| Conditions | Saturation binding assay using [177Lu]Lu-DOTA-[xPal3]-LM3 radioligands on SST2 receptor-expressing cells |
Why This Matters
This quantifiable affinity advantage makes Boc-Ala(4-pyridyl)-OH the preferred starting material for developing SST2-targeted imaging and therapeutic agents where maximal receptor engagement is critical.
- [1] Kanellopoulos, P., Nock, B. A., Grether, U., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry, 10, Article 15. View Source
